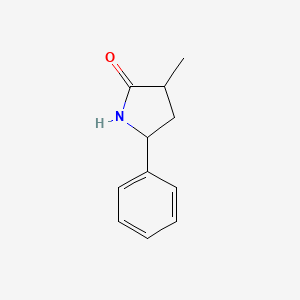
3-Methyl-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C11H13NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidine ring substituted with a methyl group at the third position and a phenyl group at the fifth position. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process more practical and efficient .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidinones, depending on the type of reaction and reagents used.
Scientific Research Applications
3-Methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-phenylpyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a methyl and a phenyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI Key |
KNSQRZWCARGZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















